[(2R)-4,4-difluoropyrrolidin-2-yl]methanol
Description
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s structure comprises a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted with:
- Two fluorine atoms at the 4-position, contributing to steric and electronic modulation.
- A hydroxymethyl group (-CH2OH) at the 2-position, enabling diverse reactivity in nucleophilic substitutions and condensations.
- R-configuration at the 2-carbon, critical for enantiopure applications.
| Property | Value |
|---|---|
| IUPAC Name | (R)-2-(Hydroxymethyl)-4,4-difluoropyrrolidine |
| CAS Number (Free Base) | 1315691-45-2 |
| CAS Number (Hydrochloride) | 1315593-71-5 |
| Molecular Formula | C₅H₉F₂NO |
| Molecular Weight | 137.13 g/mol |
| SMILES | OC[C@H]1CC(F)(F)CN1 |
Stereochemical and Conformational Features
The R-configuration at the 2-position ensures distinct reactivity and binding interactions. Fluorine’s electronegativity induces ring puckering , favoring an endo-conformation that stabilizes interactions with biological targets. This conformational bias is exploited in drug design to optimize ligand-receptor interactions.
Historical Development of Fluorinated Pyrrolidine Derivatives
Early Fluorination Strategies
The synthesis of fluorinated pyrrolidines emerged in the 1990s, driven by demands for metabolically stable and selective small-molecule drugs. Early methods focused on:
Key Milestones in Fluorinated Pyrrolidine Chemistry
Challenges and Innovations
Metabolic instability of fluoropyrrolidines posed early challenges, as fluorine’s electronegativity could lead to oxidative defluorination by cytochrome P450 enzymes. Advances in stereochemical control (e.g., TRIP-derived phosphoric acid catalysts) and ring stabilization (via endo-puckering) resolved these limitations, enabling fluorinated pyrrolidines to become mainstream in medicinal chemistry.
Position in Contemporary Organofluorine Chemistry
Role as a Building Block in Drug Design
[(2R)-4,4-Difluoropyrrolidin-2-yl]methanol serves as a chiral pool component for synthesizing complex molecules with:
- Enhanced metabolic stability due to fluorine’s inductive effects.
- Improved binding affinity to enzymes (e.g., fibroblast activation protein, FAP) via optimized conformation.
Applications in Targeted Therapeutics
Comparative Advantages Over Non-Fluorinated Analogues
| Property | Fluorinated Pyrrolidines | Non-Fluorinated Analogues |
|---|---|---|
| Metabolic Stability | High (C–F bond resistant to oxidation) | Moderate (prone to C–H oxidation) |
| Binding Affinity | Enhanced (electronic effects) | Lower |
| Conformational Bias | Endo-puckered (stabilized) | Flexible |
| Synthetic Complexity | Moderate (requires stereoselective methods) | Simple (no stereocontrol needed) |
Emerging Frontiers
- PET Imaging Agents : Fluorinated pyrrolidines are being explored as scaffolds for radioligands in positron emission tomography.
- Enantioselective Catalysis : Organocatalytic methods enable gram-scale synthesis of enantiopure fluorinated derivatives.
- Materials Science : Fluorinated pyrrolidines are investigated in polymer chemistry for low-surface-energy materials .
Properties
IUPAC Name |
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRNYDDKFZIR-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalytic hydrogenation and advanced fluorination techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Common Synthetic Routes:
- Fluorination : Utilizing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine.
- Nucleophilic Substitution : Attaching the hydroxymethyl group through substitution reactions.
- Hydrochloride Formation : Converting the base form into its hydrochloride salt to enhance solubility.
Medicinal Chemistry
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol has been investigated for its potential therapeutic effects in various medical conditions:
- Antidepressant Properties : Research suggests that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential antidepressant effects.
- Antinociceptive Activity : Initial studies have shown that it may reduce pain responses in animal models, positioning it as a candidate for analgesic drug development.
- Neuroprotective Effects : There is preliminary evidence suggesting that it may protect neurons from degeneration, which could be beneficial in treating diseases like Alzheimer's and Parkinson's.
Biological Research
The compound is used in studies focusing on enzyme mechanisms and protein-ligand interactions:
- Enzyme Modulation : this compound interacts with alcohol dehydrogenase, facilitating the oxidation of alcohols to aldehydes or ketones. This interaction may enhance the enzyme's catalytic efficiency and is significant for understanding metabolic pathways.
- Cell Signaling : It has been shown to influence cellular processes such as signaling pathways and gene expression by interacting with protein kinases.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the production of fine chemicals and pharmaceuticals:
- Building Block for Synthesis : It is utilized as a precursor for synthesizing complex organic molecules due to its functional groups that allow further chemical modifications.
- Chemical Processes : The compound's unique reactivity makes it valuable in various chemical processes where selective transformations are required.
Mechanism of Action
The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol
- ®-Pyrrolidin-2-yl-methanol
- ®-(4-Fluoro-pyrrolidin-2-yl)-methanol
Uniqueness
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also contributes to its specificity in interactions with biological targets, making it a valuable molecule in asymmetric synthesis and drug design.
Biological Activity
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 130.14 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity towards specific targets, impacting various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their catalytic activity.
- Receptor Modulation : It can bind to receptors, potentially acting as an agonist or antagonist depending on the target.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties. This compound may demonstrate similar effects against various pathogens.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of cytokine production.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
- Neuroprotective Study : In vitro assays demonstrated that the compound protected neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays and measurement of reactive oxygen species (ROS) levels.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| [(S)-4-fluoropyrrolidine] | Low | Moderate | High |
| [1-benzylpyrrolidine] | High | Low | Low |
Q & A
Basic: What are the optimal synthetic routes for [(2R)-4,4-difluoropyrrolidin-2-yl]methanol, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis typically involves fluorination of a pyrrolidine precursor followed by chiral resolution. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate) are synthesized via asymmetric hydrogenation or enzymatic resolution to establish the (2R) configuration . Fluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:
- Chiral HPLC or polarimetry to confirm enantiomeric excess.
- Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final alcohol .
- Quality control via NMR to verify fluorination efficiency and NMR for stereochemical integrity .
Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : , , and NMR are critical for structural confirmation. For example, NMR distinguishes axial/equatorial fluorine environments in the pyrrolidine ring .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS validates molecular weight and detects impurities (e.g., hydrochloride salts) .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, leveraging programs like SHELXL for refinement .
- Chiral Chromatography : To assess enantiopurity, use columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Advanced: How does the fluorination pattern in this compound influence its conformational behavior in drug-target interactions?
Methodological Answer:
The 4,4-difluoro substitution rigidifies the pyrrolidine ring via the gauche effect, favoring a specific chair conformation. This impacts:
- Hydrogen-bonding capacity : The methanol group adopts a fixed axial/equatorial position, affecting interactions with enzymes or receptors.
- Lipophilicity : Fluorine atoms increase membrane permeability, quantified via logP measurements (e.g., shake-flask method) .
- Computational modeling : MD simulations (e.g., AMBER or GROMACS) predict binding modes to targets like GPCRs or kinases. Pair with SPR (surface plasmon resonance) to validate affinity .
Advanced: How can researchers resolve contradictions in solubility data for this compound hydrochloride across different solvents?
Methodological Answer:
Contradictions often arise from:
- Polymorphism : Use DSC (differential scanning calorimetry) and PXRD to identify crystalline forms .
- Ion-pair effects : Measure solubility in buffered vs. non-buffered systems (e.g., PBS vs. DMSO) .
- Temperature dependence : Conduct van’t Hoff analysis to model entropy/enthalpy contributions.
Example protocol :
Prepare saturated solutions in target solvents (e.g., water, ethanol, acetonitrile).
Filter and quantify concentration via UV-Vis (calibration curve at λ=254 nm).
Cross-validate with NMR integration against an internal standard .
Advanced: What strategies mitigate racemization during the synthesis of this compound derivatives?
Methodological Answer:
Racemization risks occur during:
- Acidic/basic conditions : Use mild deprotection (e.g., TFA in DCM at 0°C) .
- Heating : Optimize reaction temperatures (<50°C) and monitor via inline FTIR for intermediate stability.
- Catalytic steps : Employ chiral ligands (e.g., BINAP) in asymmetric catalysis to preserve configuration .
Validation : Periodic chiral HPLC checks during synthesis and stability studies under accelerated conditions (40°C/75% RH) .
Advanced: How can researchers leverage this compound as a building block for PROTACs or bifunctional therapeutics?
Methodological Answer:
The methanol group serves as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) and target protein binders:
Functionalization : Convert the -OH to a mesylate or tosylate for nucleophilic substitution with amine/azide handles .
Click chemistry : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) to attach payloads.
In vitro validation : Test degradation efficiency in cell lines via Western blot (e.g., BTK or BRD4 targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
